molecular formula C19H16FN5O2S B2525937 N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide CAS No. 922083-15-6

N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2525937
CAS No.: 922083-15-6
M. Wt: 397.43
InChI Key: OVZSLKLLQQZFCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide is a pyrazolo[3,4-d]pyrimidinone derivative characterized by a 2-fluorobenzyl substituent at the N5 position of the pyrimidinone core and a thiophene-2-carboxamide group linked via an ethyl chain.

The molecular formula is inferred as C₁₉H₁₆FN₅O₂S (molecular weight: 397.4 g/mol), analogous to its 3-fluorobenzyl counterpart (CAS: 921990-88-7) . Key structural features include:

  • A pyrazolo[3,4-d]pyrimidin-4-one core, which provides rigidity and hydrogen-bonding capacity.
  • A 2-fluorobenzyl group at N5, influencing lipophilicity and target binding.
  • A thiophene-2-carboxamide side chain, contributing to solubility and π-π interactions.

Properties

IUPAC Name

N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN5O2S/c20-15-5-2-1-4-13(15)11-24-12-22-17-14(19(24)27)10-23-25(17)8-7-21-18(26)16-6-3-9-28-16/h1-6,9-10,12H,7-8,11H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVZSLKLLQQZFCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC=CS4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide is a synthetic compound with a complex heterocyclic structure that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of a fluorobenzyl group and thiophene moiety may enhance its interaction with biological targets. The molecular formula is C22H20FN5O3C_{22}H_{20}FN_5O_3, with a molecular weight of 421.4 g/mol .

Research indicates that compounds similar to this compound may act as inhibitors of cyclooxygenase enzymes (COX-I and COX-II), which are critical in inflammatory processes. For instance, studies have shown that pyrazole derivatives exhibit varying degrees of selectivity and potency against COX-II, with some compounds demonstrating IC50 values as low as 0.52 μM .

Biological Activity

Anti-inflammatory Activity : The compound's anti-inflammatory properties have been explored through various in vitro and in vivo studies. For example, compounds derived from similar scaffolds have demonstrated significant inhibition of COX enzymes, suggesting potential therapeutic applications in treating inflammatory diseases .

Anticancer Potential : this compound may also exhibit anticancer activity. Polo-like kinase 1 (Plk1), a target in cancer therapy, has been investigated for its inhibition by pyrazole derivatives. Compounds that inhibit Plk1 have shown promise in preclinical studies, indicating that this compound could be further evaluated for anticancer effects .

Research Findings

Several studies have provided insights into the biological activity of related compounds:

Compound Activity IC50 (μM) Selectivity
PYZ16COX-II Inhibition0.52High
CelecoxibCOX-II Inhibition0.78Moderate
Compound 6aCytotoxicity (MCF-7)0.39Safe against MCF-10A cells

Case Studies

  • Inhibition of COX Enzymes : A study demonstrated that several pyrazole derivatives exhibited weak to moderate inhibitory activity against COX-I and robust activity against COX-II. The highest selectivity was observed for derivative PYZ16 with an IC50 value significantly lower than that of Celecoxib, indicating its potential as a safer alternative for anti-inflammatory therapies .
  • Anticancer Activity : Research on pyrazolo[3,4-d]pyrimidines has revealed their effectiveness against various cancer cell lines. For example, compounds with similar structures have shown cytotoxic effects against MCF-7 breast cancer cells while maintaining safety profiles against normal cells (MCF-10A) .

Scientific Research Applications

Anticancer Activity

Research indicates that N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide may exhibit anticancer properties through several mechanisms:

  • Kinase Inhibition : The compound acts as a selective inhibitor of specific kinases involved in cancer cell proliferation. Kinase inhibitors play a crucial role in targeted cancer therapies.
  • Cell Cycle Arrest : Studies have shown that this compound can induce cell cycle arrest in various cancer cell lines, leading to reduced tumor growth.
  • Apoptosis Induction : Evidence suggests that it may promote programmed cell death (apoptosis) in cancer cells by activating intrinsic pathways.

Anti-inflammatory Properties

The compound has also been evaluated for anti-inflammatory effects:

  • Inhibition of Pro-inflammatory Cytokines : In vitro studies demonstrate that it can reduce the levels of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
  • Molecular Docking Studies : Computational analyses indicate that it binds effectively to targets associated with inflammatory pathways, highlighting its therapeutic potential.

Antimicrobial Activity

Preliminary research suggests that this compound may exhibit antimicrobial properties:

  • Broad-Spectrum Activity : The compound has shown activity against various bacterial strains, indicating its potential as an antimicrobial agent.
  • Mechanisms of Action : Studies suggest that it disrupts bacterial cell membranes and inhibits essential metabolic pathways.

Case Studies

Several studies have explored the applications of this compound and its derivatives:

  • In Vitro Anticancer Studies : A study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 and HeLa cells. Modifications to the structure enhanced their potency against these lines.
  • Molecular Docking Analysis : Computational docking studies indicated that the compound effectively binds to proteins involved in cancer progression and inflammation, supporting its potential as a therapeutic agent.
  • Synthesis and Evaluation of Derivatives : Research focused on synthesizing various derivatives showed that structural modifications significantly affected biological activity, underscoring the importance of chemical structure in drug design.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group in the molecule is susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives. This reaction is critical for modifying the compound’s solubility or introducing reactive sites for further functionalization.

Reaction Type Conditions Outcome References
Acidic HydrolysisHCl (6M), reflux, 12–24 hoursConversion to thiophene-2-carboxylic acid
Basic HydrolysisNaOH (2M), 80°C, 8–10 hoursFormation of sodium carboxylate intermediate

Electrophilic Aromatic Substitution (EAS)

The thiophene ring undergoes electrophilic substitution at the α-positions (C3 and C5), while the fluorobenzyl group directs electrophiles to meta/para positions due to fluorine’s electron-withdrawing effects.

Reaction Type Reagents Position/Product References
SulfonationH2SO4, SO3Thiophene-3-sulfonic acid derivative
HalogenationCl2/FeCl3 or Br2/FeBr35-Bromo- or 5-chlorothiophene derivatives

Nucleophilic Substitution

The fluorine atom on the benzyl group is a poor leaving group, but under harsh conditions, nucleophilic aromatic substitution may occur at the ortho/para positions of the fluorobenzyl ring.

Reaction Type Conditions Outcome References
AminationNH3, Cu catalyst, 150°CReplacement of fluorine with amine groups

Functionalization of the Pyrazolopyrimidine Core

The pyrazolo[3,4-d]pyrimidine core contains reactive sites, including the 4-oxo group and N1 ethyl linker, enabling alkylation or oxidation.

Reaction Type Reagents Outcome References
AlkylationCH3I, K2CO3, DMFMethylation at N7 or O4 positions
OxidationH2O2, AcOHConversion of oxo group to ketone derivatives

Reductive Reactions

The amide bond and aromatic systems may participate in reduction reactions under catalytic hydrogenation.

Reaction Type Conditions Outcome References
HydrogenationH2 (1 atm), Pd/C, EtOHReduction of amide to amine

Cross-Coupling Reactions

The thiophene ring and fluorobenzyl group enable palladium-catalyzed cross-coupling reactions for structural diversification.

Reaction Type Reagents Outcome References
Suzuki CouplingAr-B(OH)2, Pd(PPh3)4, K2CO3Biaryl formation at thiophene C5

Key Research Findings:

  • Amide Hydrolysis : The carboxamide group’s hydrolysis to carboxylic acid enhances water solubility, which is advantageous for pharmacological studies.

  • Thiophene Reactivity : Electrophilic sulfonation of the thiophene ring improves binding affinity in kinase inhibition assays .

  • Fluorine Effects : The 2-fluorobenzyl group stabilizes the molecule against metabolic degradation while directing substitution reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three analogs from the literature, focusing on substituent effects, physicochemical properties, and inferred pharmacological implications.

Structural and Functional Group Variations

Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide 2-fluorobenzyl, thiophene-2-carboxamide C₁₉H₁₆FN₅O₂S 397.4 High potential for kinase inhibition due to fluorobenzyl and carboxamide groups.
Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate 3-fluorophenyl, chromen-4-one, methyl ester C₂₇H₁₉F₂N₅O₅S 560.2 Chromenone moiety enhances planarity; methyl ester reduces solubility vs. carboxamide.
Example 62 (Patent): 2-(1-(4-amino-3-(5-methylthiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one 3-fluorophenyl, 5-methylthiophen-2-yl, chromen-4-one C₂₇H₂₀F₂N₅O₃S 544.5 Methylthiophene and chromenone groups likely improve metabolic stability.
N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide (CAS 921990-88-7) 3-fluorobenzyl, thiophene-2-carboxamide C₁₉H₁₆FN₅O₂S 397.4 Meta-fluorine on benzyl may alter binding vs. ortho-substituted analog.

Key Comparative Insights

Fluorine Positional Effects: The 2-fluorobenzyl group in the target compound may confer distinct steric and electronic interactions compared to the 3-fluorobenzyl analog (CAS 921990-88-7). In Example 62 (Patent), the 3-fluorophenyl group on a chromenone scaffold introduces bulkiness, possibly limiting membrane permeability but improving selectivity for planar binding pockets .

Thiophene Modifications: The thiophene-2-carboxamide group in the target compound offers hydrogen-bonding capacity via the amide, contrasting with the methyl ester in the chromenone derivative (Molecular Weight: 560.2), which is more lipophilic but less soluble . The 5-methylthiophen-2-yl substituent in Example 62 may enhance hydrophobic interactions in enzyme active sites compared to unsubstituted thiophene .

Core Scaffold Differences: Chromenone-containing analogs (e.g., Example 62) exhibit extended π-systems, favoring interactions with aromatic residues in kinases but increasing molecular weight (>500 g/mol), which may affect bioavailability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide, and how can reaction conditions be optimized?

  • Methodology :

  • Multi-step synthesis typically involves coupling pyrazolo[3,4-d]pyrimidine cores with fluorobenzyl and thiophene carboxamide moieties. Key steps include nucleophilic substitution for fluorobenzyl introduction and amide bond formation for thiophene attachment .
  • Optimize yields by controlling temperature (e.g., 60–80°C for amidation), solvent selection (DMF or THF for polar intermediates), and catalysts (e.g., HATU for carboxamide coupling) .
  • Monitor reaction progress via TLC or HPLC to ensure intermediate purity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to verify substituent connectivity, particularly the fluorobenzyl (δ ~7.2–7.4 ppm) and thiophene (δ ~6.8–7.1 ppm) groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated [M+H]+ = 439.12) .
  • X-ray crystallography : For unambiguous structural confirmation if crystalline forms are obtainable .

Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?

  • Methodology :

  • Enzyme inhibition assays : Test against kinases (e.g., EGFR, VEGFR) due to structural similarity to pyrazolo-pyrimidine kinase inhibitors .
  • Cellular viability assays : Use MTT or ATP-based assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
  • Solubility and stability : Pre-screen in PBS (pH 7.4) and simulated gastric fluid to guide formulation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Methodology :

  • Substituent variation : Synthesize analogs with modified fluorobenzyl (e.g., Cl, OCH3_3) or thiophene groups (e.g., methyl, nitro) to map binding interactions .
  • Biological testing : Compare IC50_{50} values across analogs in kinase panels (e.g., Eurofins KinaseProfiler) to identify selectivity trends .
  • Computational docking : Use Schrödinger Suite or AutoDock to predict binding modes with target receptors (e.g., ATP-binding pockets) .

Q. What strategies resolve contradictions in biological activity data across similar pyrazolo-pyrimidine derivatives?

  • Methodology :

  • Meta-analysis : Compare published IC50_{50} values for analogs (e.g., 1-(4-chlorophenyl) vs. 1-(2-methoxyphenyl) derivatives) to identify substituent-specific trends .
  • Experimental replication : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability .
  • Cross-validate : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular assays) to confirm activity .

Q. How can computational modeling enhance the design of derivatives with improved pharmacokinetic properties?

  • Methodology :

  • ADMET prediction : Use SwissADME or ADMETLab to optimize logP (target 2–3), aqueous solubility, and CYP450 inhibition profiles .
  • Molecular dynamics (MD) : Simulate compound stability in lipid bilayers to predict membrane permeability .
  • Fragment-based design : Integrate fragments with known bioavailability (e.g., thiophene carboxamide) into the core scaffold .

Q. What experimental approaches validate the metabolic stability of this compound?

  • Methodology :

  • Liver microsome assays : Incubate with human/rat microsomes (37°C, NADPH) and quantify parent compound via LC-MS/MS .
  • CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
  • Metabolite identification : Use HRMS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Q. How can researchers elucidate the compound’s mechanism of action when initial target profiling is inconclusive?

  • Methodology :

  • Chemical proteomics : Use affinity chromatography with immobilized compound to pull down binding proteins from cell lysates .
  • CRISPR-Cas9 screens : Perform genome-wide knockout screens to identify genes modulating compound sensitivity .
  • Transcriptomics : Analyze RNA-seq data from treated vs. untreated cells to map pathway activation (e.g., apoptosis, DNA repair) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.